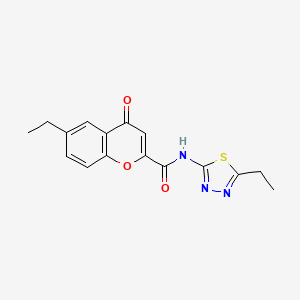

6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Beschreibung

6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic heterocyclic compound featuring a chromene-2-carboxamide core fused with a 1,3,4-thiadiazole ring. The molecule is substituted with ethyl groups at the 6-position of the chromene moiety and the 5-position of the thiadiazole ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications. Its synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and amide bond formation.

Eigenschaften

Molekularformel |

C16H15N3O3S |

|---|---|

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C16H15N3O3S/c1-3-9-5-6-12-10(7-9)11(20)8-13(22-12)15(21)17-16-19-18-14(4-2)23-16/h5-8H,3-4H2,1-2H3,(H,17,19,21) |

InChI-Schlüssel |

DNVNGLARKRYSFW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Ethyl-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromen-2-carboxamid beinhaltet typischerweise einen mehrstufigen Prozess:

Bildung des Chromen-Kerns: Der Chromen-Kern kann durch eine Kondensationsreaktion zwischen Salicylaldehyd und Ethylacetoacetat in Gegenwart einer Base wie Piperidin synthetisiert werden.

Einführung des Thiadiazol-Rings: Der Thiadiazol-Ring wird durch Reaktion des Chromen-Derivats mit Thiosemicarbazid unter sauren Bedingungen eingeführt, um die Thiadiazol-Einheit zu bilden.

Amidierung: Der letzte Schritt beinhaltet die Amidierung der Carbonsäuregruppe mit einem geeigneten Amin, wie z. B. 5-Ethyl-1,3,4-thiadiazol-2-amin, unter dehydrierenden Bedingungen unter Verwendung von Reagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, wobei kontinuierliche Durchflussreaktoren zur Steigerung der Reaktions effizienz und Ausbeute eingesetzt werden. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, wäre entscheidend, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 6-Ethyl-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromen-2-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Reaktionen und Mechanismen.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Ihre Fähigkeit, mit bestimmten Enzymen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere bei der Behandlung von Krankheiten, bei denen die Enzymregulation entscheidend ist.

Medizin

In der medizinischen Chemie wird die Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. Studien haben gezeigt, dass Chromen-Derivate entzündungshemmende, antimikrobielle und krebshemmende Wirkungen besitzen. Diese Verbindung insbesondere wird auf ihre Wirksamkeit bei der Behandlung bestimmter Krebsarten und entzündlicher Erkrankungen untersucht.

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, wie z. B. erhöhter Stabilität oder Reaktivität. Ihre Anwendungen bei der Herstellung von Pharmazeutika und Agrochemikalien werden ebenfalls untersucht.

Wirkmechanismus

Der Wirkmechanismus von 6-Ethyl-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromen-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an der aktiven Stelle von Enzymen zu binden und deren Aktivität zu hemmen. Diese Hemmung kann zur Modulation verschiedener biochemischer Pfade führen, was zu therapeutischen Wirkungen führt. Beispielsweise kann seine Interaktion mit Kinasen oder Proteasen Signalwege stören, die an der Proliferation von Krebszellen oder Entzündungen beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Studies have shown that chromene derivatives possess anti-inflammatory, antimicrobial, and anticancer activities. This compound, in particular, is being explored for its efficacy in treating certain types of cancer and inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.

Wirkmechanismus

The mechanism of action of 6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. For example, its interaction with kinases or proteases can disrupt signaling pathways involved in cancer cell proliferation or inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis based on substituent effects, synthetic yields, and physicochemical properties.

Key Observations :

Substituent Effects on Reactivity :

- The presence of ethyl groups in the target compound likely enhances lipophilicity compared to electron-withdrawing groups (e.g., nitro in compounds 12–13 ) or bulky substituents (e.g., indole in compound 10 ). This could improve membrane permeability in biological systems.

- Allylthio and chloro substituents (e.g., in the ECHEMI compound ) may confer distinct electronic effects, altering binding affinity in enzyme inhibition studies.

Synthetic Yields :

- Compounds with aromatic or heteroaromatic substituents (e.g., 4-chlorobenzylidene in compound 9 ) exhibit higher yields (83–90%) compared to those with nitrofuryl groups (53–58% for compounds 12–13 ). This suggests steric or electronic challenges in the latter’s synthesis.

Physicochemical Properties :

- Melting points correlate with molecular symmetry and intermolecular interactions. For example, compound 10 (indole substituent) has a higher melting point (206–207°C) than compound 11 (147–148°C ), likely due to stronger π-π stacking or hydrogen bonding.

Biological Activity :

- While direct data for the target compound are unavailable, nitrofuryl-substituted analogs (e.g., compounds 12–13 ) are often explored for antimicrobial activity due to their electron-deficient aromatic systems.

- Chloro and methyl substituents (e.g., in the ECHEMI compound ) may enhance stability or selectivity in drug design.

Research Findings and Implications

- Structural Flexibility : The 1,3,4-thiadiazole ring’s adaptability to diverse substituents (e.g., ethyl, allylthio, nitro) enables fine-tuning of electronic and steric properties for targeted applications .

- Synthetic Challenges : Lower yields in nitrofuryl derivatives highlight the need for optimized reaction conditions to balance steric hindrance and electronic effects .

- Biological Potential: Ethyl groups in the target compound may offer a balance between hydrophobicity and metabolic stability, positioning it as a candidate for preclinical studies.

Biologische Aktivität

The compound 6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic derivative that falls within the class of chromene compounds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential applications in various fields.

Synthesis

The synthesis of 6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves several key steps:

- Formation of Thiadiazole Derivative : The initial step includes the preparation of 5-ethyl-1,3,4-thiadiazole, which serves as a critical building block.

- Coupling Reaction : This thiadiazole derivative is then coupled with chromene derivatives to form the target compound.

- Characterization : The final product is characterized using techniques such as NMR and IR spectroscopy to confirm its structure and purity.

The molecular formula for this compound is with a molecular weight of 366.40 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole and chromene moieties. The biological activity of 6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide was evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 6-Ethyl-N-(5-Ethyl-1,3,4-Thiadiazol-2-Yl)-4-Oxo-4H-Chromene-2-Carboxamide

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 25 µg/mL |

| Candida albicans | 20 | 30 µg/mL |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

The proposed mechanism of action for the antimicrobial activity involves disruption of microbial cell membranes and inhibition of essential metabolic pathways. The presence of the thiadiazole moiety is believed to enhance the compound's ability to penetrate microbial cells and exert its effects.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the efficacy of various thiadiazole derivatives against multi-drug resistant strains of bacteria. Among these derivatives, 6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide demonstrated superior antibacterial properties compared to traditional antibiotics.

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal agents, this compound was tested against clinical isolates of Candida species. The results showed that it not only inhibited fungal growth but also reduced biofilm formation significantly, which is crucial for preventing infections in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.